N'-tritylbenzohydrazide
Overview
Description
N'-tritylbenzohydrazide is a useful research compound. Its molecular formula is C26H22N2O and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.173213330 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Applications
N'-tritylbenzohydrazide and its derivatives have shown significant potential in antimicrobial and antitumor applications. Research indicates that various derivatives exhibit strong activity against a range of pathogens and cancer cells.
Antimicrobial Activity : Several studies have explored the antimicrobial properties of this compound derivatives. These compounds have been tested against bacterial and fungal pathogens, showing potent inhibitory actions. Notable examples include:
- Triazole and thiadiazole derivatives, synthesized from this compound, demonstrated significant antimicrobial activities against various strains of bacteria and fungi (Kaplancıklı et al., 2010).
- Thiazole derivatives of triazoles, prepared from propionic acid hydrazides, were evaluated for their antifungal and antibacterial properties, showcasing strong activity (Turan-Zitouni et al., 2005).
Antitumor Activity : this compound derivatives have been investigated for their potential in cancer treatment. These compounds have exhibited promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Research includes:
- Synthesis of novel 1,2,4-triazoles with potential antitumor activities. Certain compounds showed remarkable activity against various cancer types, including leukemia, ovarian, renal, and lung cancers (Al-Soud et al., 2003).
- Development of new thiazoline-tetralin derivatives evaluated for their anticancer potency, demonstrating significant effects against human breast adenocarcinoma and lung carcinoma cell lines (Turan-Zitouni et al., 2018).
Properties
IUPAC Name |
N'-tritylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c29-25(21-13-5-1-6-14-21)27-28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,28H,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXQVPNQFXWNAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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